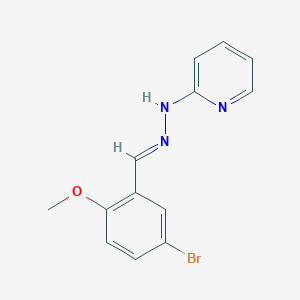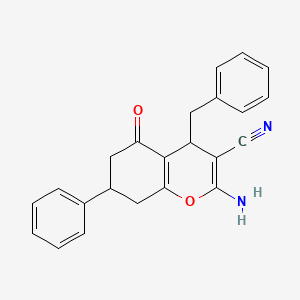![molecular formula C15H16BrClN2O B3858230 (2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE](/img/structure/B3858230.png)
(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE
描述
(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE is a synthetic organic compound with a complex structure It features a bromine and chlorine atom attached to an indole ring, along with a cyclohexylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE typically involves multiple steps. One common approach starts with the preparation of the indole core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The final step involves the addition of the cyclohexylamino group via a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
科学研究应用
(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
属性
IUPAC Name |
5-bromo-4-chloro-2-(cyclohexyliminomethyl)-1H-indol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2O/c16-10-6-7-11-13(14(10)17)15(20)12(19-11)8-18-9-4-2-1-3-5-9/h6-9,19-20H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDVFOKWOJPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[({N'-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B3858161.png)
![4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene](/img/structure/B3858166.png)

![1-benzyl-N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride](/img/structure/B3858188.png)
![(4Z)-4-[(3-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3858191.png)

![2,2'-[{2-[4-(dimethylamino)phenyl]-1,3-imidazolidinediyl}bis(methylene)]bis(4-methoxyphenol)](/img/structure/B3858203.png)
![N-[(5-bromo-3-pyridinyl)carbonyl]methionine](/img/structure/B3858216.png)

![N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine](/img/structure/B3858228.png)
![2-[(4-Fluoro-3-methoxyphenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3858232.png)
![6-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B3858240.png)
![2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B3858247.png)
